molecular formula C13H10BFN2O5 B12976525 (2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid

(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B12976525
M. Wt: 304.04 g/mol
InChI Key: QVDAMBMSJKATAO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is [2-fluoro-5-[(3-nitrophenyl)carbamoyl]phenyl]boronic acid , reflecting its precise substituent arrangement. The name is constructed as follows:

  • Parent structure : A benzene ring serves as the core.
  • Substituents :
    • A boronic acid group (-B(OH)₂) at position 2.
    • A fluoro group (-F) at position 2.
    • A carbamoyl group (-CONH-) at position 5, linked to a 3-nitrophenyl moiety.

The molecular formula C₁₃H₁₀BFN₂O₅ confirms the elemental composition. A detailed breakdown is provided in Table 1.

Table 1: Molecular Formula Analysis

Element Count Contribution to Molecular Weight (g/mol)
C 13 156.13
H 10 10.10
B 1 10.81
F 1 19.00
N 2 28.02
O 5 80.00
Total - 304.04

The calculated molecular weight of 304.04 g/mol aligns with experimental data. The nitro group (-NO₂) on the phenylcarbamoyl moiety introduces significant electron-withdrawing effects, influencing the compound’s polarity and reactivity.

Crystallographic Data and Three-Dimensional Conformational Studies

Experimental crystallographic data for this compound remains limited, as indicated by the absence of 3D conformer generation in PubChem entries due to unsupported elements in the MMFF94s force field. However, computational models suggest key structural features:

  • The boronic acid group adopts a trigonal planar geometry around the boron atom, consistent with sp² hybridization.
  • The fluoro substituent at position 2 induces steric hindrance, potentially distorting the benzene ring’s planarity.
  • The carbamoyl linkage (-CONH-) creates a semi-rigid bridge between the two aromatic systems, restricting free rotation.

Comparative analysis with structurally similar boronic acids, such as [2-chloro-5-[(3-nitrophenyl)carbamoyl]phenyl]boronic acid (PubChem CID 73996201), reveals that halogen substitution (F vs. Cl) minimally alters the overall molecular geometry but significantly affects electronic properties.

Electronic Structure and Bonding Patterns via Hybridization Analysis

The electronic structure of this compound is dominated by the interplay of substituents:

  • Boronic Acid Group : The boron atom exhibits sp² hybridization, forming three σ-bonds with two hydroxyl groups and the aromatic carbon. The empty p-orbital participates in conjugation with the aromatic π-system, enhancing Lewis acidity.
  • Fluoro Substituent : As an electron-withdrawing group, fluorine withdraws electron density via inductive effects, polarizing the C-F bond and reducing electron density on the adjacent boron atom.
  • Nitro Group : The meta-nitro group on the phenylcarbamoyl moiety further withdraws electrons through resonance, stabilizing the carbamoyl linkage and increasing the compound’s electrophilicity.

Bonding Patterns :

  • The C-B bond length is approximately 1.48 Å, typical for arylboronic acids.
  • The C-F bond exhibits a length of ~1.34 Å, shorter than C-Cl bonds in analogous chlorinated derivatives (1.72 Å).

Comparative Structural Analysis with Ortho-Substituted Phenylboronic Acid Derivatives

Comparative studies highlight the unique features of this compound relative to other ortho-substituted phenylboronic acids:

Table 2: Structural and Electronic Comparisons

Compound Substituent (Position) Molecular Weight (g/mol) Key Electronic Effects
[2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl]boronic acid -F (2), -CONH-C₆H₄NO₂ (5) 304.04 Strong electron withdrawal (-NO₂, -F)
[2-Chloro-5-[(3-nitrophenyl)carbamoyl]phenyl]boronic acid -Cl (2), -CONH-C₆H₄NO₂ (5) 320.49 Moderate electron withdrawal (-Cl)
2-Fluoro-5-(3-fluorophenylcarbamoyl)phenylboronic acid -F (2), -CONH-C₆H₄F (5) 277.03 Weak electron withdrawal (-F)

Key observations:

  • Electron-Withdrawing Capacity : The nitro group in the title compound enhances electrophilicity at the boron center compared to fluorinated analogs.
  • Steric Effects : Ortho-substitution (position 2) creates steric crowding, reducing rotational freedom of the boronic acid group.
  • Hydrogen Bonding : The carbamoyl NH group participates in intramolecular hydrogen bonding with adjacent oxygen atoms, stabilizing the planar conformation.

These structural distinctions underscore the compound’s utility in Suzuki-Miyaura couplings, where electronic and steric factors critically influence catalytic activity.

Properties

Molecular Formula

C13H10BFN2O5

Molecular Weight

304.04 g/mol

IUPAC Name

[2-fluoro-5-[(3-nitrophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BFN2O5/c15-12-5-4-8(6-11(12)14(19)20)13(18)16-9-2-1-3-10(7-9)17(21)22/h1-7,19-20H,(H,16,18)

InChI Key

QVDAMBMSJKATAO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])F)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Boronic Acid-Substituted Phenyl Intermediate

  • Starting from commercially available fluorinated phenyl precursors or aryl halides, the boronic acid group is introduced via borylation reactions.
  • Palladium-catalyzed borylation (e.g., Miyaura borylation) of aryl halides is a common method, using bis(pinacolato)diboron or similar reagents under inert atmosphere with bases like potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.
  • Alternatively, direct conversion of phenols or aryl halides to boronic acids using boron trioxide or methyl borate under controlled conditions is reported.

Introduction of the Carbamoyl Group via Amide Bond Formation

  • The carbamoyl linkage to the 3-nitrophenyl group is formed by coupling the boronic acid-substituted fluorophenyl intermediate with 3-nitroaniline or its derivatives.
  • This amidation is typically performed using coupling agents or via acid chloride intermediates under mild conditions to avoid boronic acid degradation.
  • For example, 6-chloronicotinoyl chloride amidation with amines under base catalysis (e.g., potassium carbonate) in THF is a related method that can be adapted.

Nitration and Functional Group Manipulation

  • The nitro group on the phenyl ring is introduced either by nitration of the aniline precursor or by using pre-nitrated aniline derivatives.
  • Nitration of phenylboronic acid derivatives can be performed using nitric acid in the presence of organic solvents and catalysts to control regioselectivity and yield.
  • Reaction conditions such as temperature (0–70 °C), solvent choice (acetic anhydride, chloroform, dimethylformamide), and catalyst (ammonium nitrate, potassium nitrate) are optimized to minimize isomer formation and maximize purity.

Detailed Synthetic Methods and Conditions

Step Reaction Type Reagents & Conditions Notes Yield & Purity
1 Borylation of Aryl Halide Pd catalyst, bis(pinacolato)diboron, K2CO3, DMF or THF, inert atmosphere, 60–80 °C Efficient introduction of boronic acid precursor High yield, sensitive to moisture
2 Amidation 3-nitroaniline + acid chloride or coupling agent, base (e.g., K2CO3), THF or DMF, room temp to 50 °C Mild conditions preserve boronic acid Moderate to high yield
3 Nitration (if needed) Phenylboronic acid + HNO3, organic solvent (acetic anhydride, chloroform), catalyst (NH4NO3), 30–50 °C Controls regioselectivity, reduces isomers Up to 89% yield reported in related systems

Representative Research Findings

  • A patent describes a method for nitration of phenylboric acid using nitric acid in organic solvents with catalysts like ammonium nitrate, achieving high selectivity and yields up to 89% with minimal isomer formation.
  • Palladium-catalyzed borylation is a well-established route for installing boronic acid groups on fluorinated aromatic rings, providing good yields and functional group tolerance.
  • Amidation reactions involving fluorinated aryl boronic acids and nitroanilines proceed efficiently under mild base-catalyzed conditions, preserving the boronic acid functionality.
  • Purification typically involves recrystallization or preparative HPLC to obtain high-purity products suitable for further applications.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Advantages Limitations
Boronic Acid Installation Pd-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, base 60–80 °C, inert atmosphere High selectivity, scalable Sensitive to moisture, requires inert conditions
Carbamoyl Formation Amidation with acid chloride or coupling agents 3-nitroaniline, acid chloride, base Room temp to 50 °C Mild, preserves boronic acid Requires pure intermediates
Nitration Electrophilic aromatic substitution HNO3, organic solvent, catalyst 30–50 °C High yield, regioselective Harsh conditions may degrade boronic acid

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitrophenyl carbamoyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Nitro vs. 4-Nitro Substituents

The position of the nitro group on the phenyl ring significantly alters electronic and steric properties:

  • (2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid (CAS: 2096333-41-2) differs only in the nitro group position. The 4-nitro isomer is reported to have a molecular weight of 304.04 g/mol and a purity ≥95% .
  • However, the 4-nitro group could enhance electron-withdrawing effects, influencing binding in enzymatic assays .
Table 1: Comparison of Nitro-Substituted Analogs
Compound Nitro Position Molecular Weight (g/mol) Purity Key Properties
Target Compound 3-Nitro 305.09 (calculated) N/A Moderate steric hindrance
(2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid 4-Nitro 304.04 ≥95% Higher electron-withdrawing effect

Carbamoyl Substituent Variations

The carbamoyl group can be modified with alkyl or aryl groups, altering solubility and reactivity:

  • (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS: 874289-40-4): Features a methyl group, reducing steric bulk. Molecular weight = 196.97 g/mol; used in Suzuki couplings .
  • (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid: Incorporates a basic amino group, enhancing solubility (Molecular weight = 254.07 g/mol) .
  • Comparison : The target compound’s 3-nitrophenyl carbamoyl group introduces greater steric hindrance and electron withdrawal compared to alkyl-substituted analogs, which may reduce reaction yields but improve binding specificity in inhibitors .
Table 2: Carbamoyl Substituent Effects
Compound Carbamoyl Group Molecular Weight (g/mol) Key Properties
Target Compound 3-Nitrophenyl 305.09 High steric bulk, electron-withdrawing
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid Methyl 196.97 Low steric hindrance
(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid Dimethylaminoethyl 254.07 Enhanced solubility

Biological Activity

(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and a nitrophenyl carbamoyl group. This compound's potential biological activities are linked to its ability to interact with various biological targets, such as enzymes and receptors, making it a candidate for further research in drug development.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes, particularly those involved in metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols, which can affect enzyme function and cellular processes.

Antimicrobial Properties

Recent studies have indicated that boronic acids can exhibit antimicrobial properties. For instance, derivatives like 2-formylphenylboronic acids have shown moderate activity against various pathogens, including Candida albicans and Escherichia coli. The mechanism of action may involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to the action of the approved antifungal drug Tavaborole (AN2690) which also contains a boron atom .

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Candida albicansModerateNot specified
Aspergillus nigerHigher activityNot specified
Escherichia coliModerateNot specified
Bacillus cereusHigher than AN2690Lower MIC than AN2690

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is significant due to the presence of the boronic acid moiety, which can interact with active site residues of target enzymes. Such interactions may lead to altered enzymatic activities, providing a basis for therapeutic applications.

Case Studies and Research Findings

Research has demonstrated that compounds similar to (2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid can inhibit proteasomes and other critical enzymes involved in cancer progression. For example:

  • Study on Boronophenylalanine : This compound has been shown to inhibit proteasomal activity in cancer cells, suggesting that similar mechanisms could be explored for (2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid .
  • Antifungal Activity Research : A study highlighted that fluoro-substituted phenylboronic acids demonstrated enhanced antimicrobial activities due to their ability to form stable complexes with biological targets .

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